Clinical Antidepressant Efficacy: Levoprotiline vs. Maprotiline Response Rates in Major Depressive Disorder
In a double-blind, randomized clinical trial involving 58 patients with major depression (DSM-III), levoprotiline demonstrated significantly inferior antidepressant efficacy compared to the structurally related NA reuptake inhibitor maprotiline. This head-to-head comparison provides critical quantitative data for researchers selecting between these tetracyclic antidepressant candidates [1]. The difference in response rates directly informs the expected clinical activity of levoprotiline as an enantiomer with negligible NA uptake inhibition [2].
| Evidence Dimension | Clinical Antidepressant Response Rate at 3 Weeks |
|---|---|
| Target Compound Data | 31% of patients responded |
| Comparator Or Baseline | Maprotiline: 58% of patients responded |
| Quantified Difference | 27 percentage points lower response rate for levoprotiline (p < 0.05, significant difference in favor of maprotiline) |
| Conditions | Double-blind, randomized trial in 58 inpatients with major depression (DSM-III); 3 weeks of treatment; response defined by MADRS, HDRS, and CGI criteria |
Why This Matters
This direct comparative data establishes levoprotiline's substantially reduced clinical antidepressant efficacy relative to maprotiline, making it a valuable negative control or tool compound for dissecting NA-dependent versus NA-independent mechanisms in depression research.
- [1] Filip V, Höschl C, Karen P, et al. Predicting therapeutic results with levoprotiline and maprotiline in major depression: the role of the outcome criteria. Br J Psychiatry Suppl. 1993 Sep;(21):35-8. PMID: 8217066. View Source
- [2] Höschl C, Filip V, Bornová L, et al. [Results of a clinical trial of levoprotiline]. Cesk Psychiatr. 1992 Jun;88(2):97-105. PMID: 1505054. View Source
